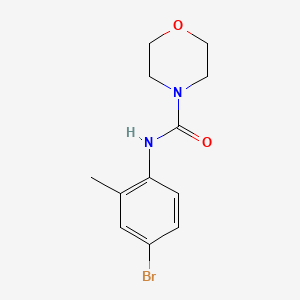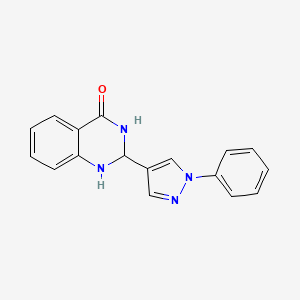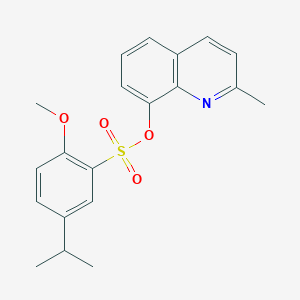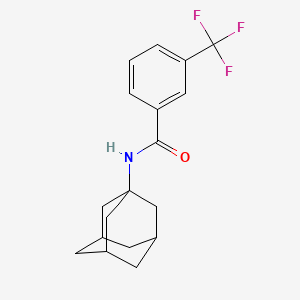![molecular formula C17H18N4O5S B7519804 1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B7519804.png)
1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrophenyl group and a pyrrolidinylsulfonylphenyl group connected through a urea linkage, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea typically involves the reaction of 4-nitrophenyl isocyanate with 4-(pyrrolidin-1-ylsulfonyl)aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Reduction: Formation of 1-(4-aminophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological macromolecules such as proteins and enzymes. The pyrrolidinylsulfonylphenyl group can enhance the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-(pyrrolidinylsulfonyl)phenylboronic acid
- N-phenyl-N’-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea
Comparison: 1-(4-Nitrophenyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea is unique due to the presence of both nitrophenyl and pyrrolidinylsulfonylphenyl groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c22-17(18-13-3-7-15(8-4-13)21(23)24)19-14-5-9-16(10-6-14)27(25,26)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUWQVHGANISFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(3,4-Dichloroanilino)-2-oxoethyl] 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate](/img/structure/B7519729.png)
![2-[(2-Chloroquinolin-3-yl)methylsulfanyl]-3-(3-morpholin-4-ylpropyl)quinazolin-4-one](/img/structure/B7519742.png)
![[6-(1,3-Benzodioxol-5-ylamino)pyridin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7519750.png)



![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7519769.png)
![1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7519774.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7519789.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B7519794.png)


![N-ethylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7519817.png)

